molecular formula C16H21N3OS B11498209 3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-

3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-

Cat. No.: B11498209
M. Wt: 303.4 g/mol
InChI Key: KWGZKUOTDHAODR-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridyl cyanide group, a piperidino group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide or piperidino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-2-{[2-(4-methylpiperidino)-2-oxoethyl]sulfanyl}-3-pyridyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

4,6-dimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H21N3OS/c1-11-4-6-19(7-5-11)15(20)10-21-16-14(9-17)12(2)8-13(3)18-16/h8,11H,4-7,10H2,1-3H3

InChI Key

KWGZKUOTDHAODR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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